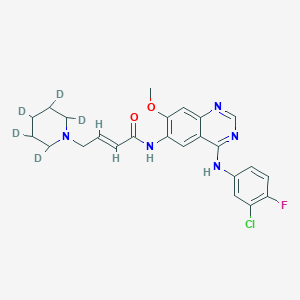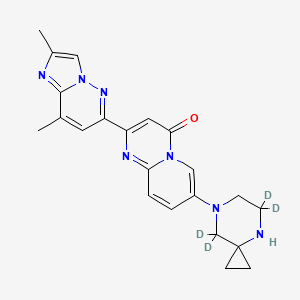
Risdiplam-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Risdiplam-d4 is a deuterated form of risdiplam, a small molecule that acts as a survival motor neuron 2 (SMN2) pre-messenger RNA splicing modifier. It is primarily used in the treatment of spinal muscular atrophy (SMA), a genetic disorder characterized by the loss of motor neurons, leading to muscle weakness and atrophy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of risdiplam-d4 involves the incorporation of deuterium atoms into the risdiplam molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Risdiplam-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The specific conditions depend on the desired reaction and the functional groups present in the molecule .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .
Applications De Recherche Scientifique
Risdiplam-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of risdiplam.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Primarily used in the treatment of spinal muscular atrophy by increasing the levels of functional SMN protein.
Industry: Employed in the development of new therapeutic agents and in drug discovery research
Mécanisme D'action
Risdiplam-d4 exerts its effects by modifying the splicing of SMN2 pre-messenger RNA to include exon 7, resulting in the production of functional SMN protein. This protein is crucial for the survival of motor neurons. The molecular targets and pathways involved include the SMN2 gene and the splicing machinery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nusinersen: An antisense oligonucleotide that also targets SMN2 pre-messenger RNA splicing but requires intrathecal administration.
Onasemnogene abeparvovec: A gene therapy that delivers a functional copy of the SMN1 gene using a viral vector.
Branaplam: Another small molecule splicing modifier with a similar mechanism of action
Uniqueness
Risdiplam-d4 is unique due to its oral bioavailability, making it more convenient for patients compared to nusinersen and onasemnogene abeparvovec, which require more invasive administration methods. Additionally, the deuterated form may offer improved pharmacokinetic properties .
Propriétés
Formule moléculaire |
C22H23N7O |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(5,5,8,8-tetradeuterio-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3/i7D2,13D2 |
Clé InChI |
ASKZRYGFUPSJPN-YCCQUKDNSA-N |
SMILES isomérique |
[2H]C1(CN(C(C2(N1)CC2)([2H])[2H])C3=CN4C(=NC(=CC4=O)C5=NN6C=C(N=C6C(=C5)C)C)C=C3)[2H] |
SMILES canonique |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


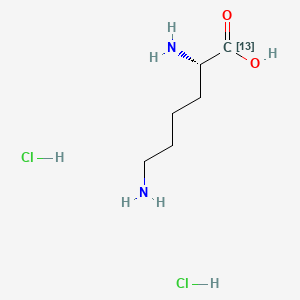
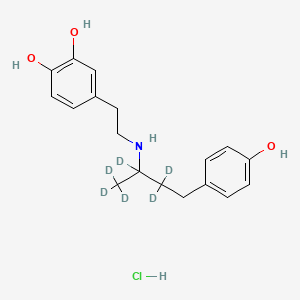
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)
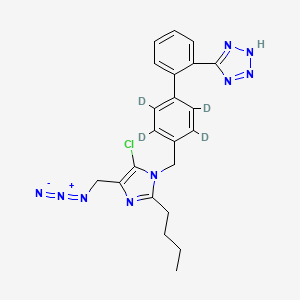
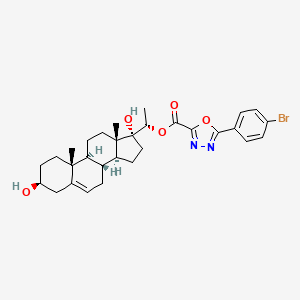
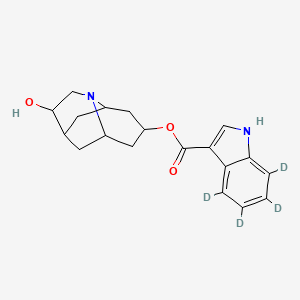
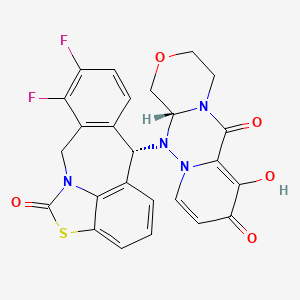
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
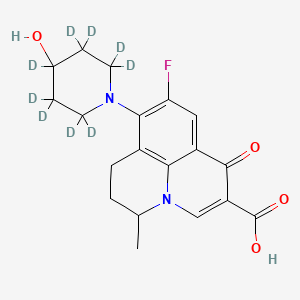
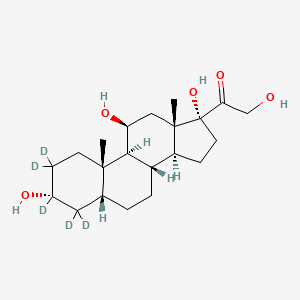
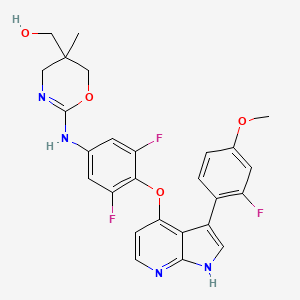
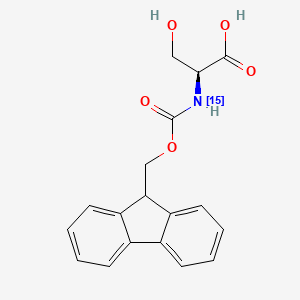
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
